

Solubility of 2-Chloro-5-nitroaniline in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-chloro-5-nitroaniline** in a range of common organic solvents. The data and methodologies presented herein are critical for professionals involved in the synthesis, purification, formulation, and overall development of drug candidates and other chemical products where **2-chloro-5-nitroaniline** is a key intermediate.

Quantitative Solubility Data

The solubility of **2-chloro-5-nitroaniline** has been experimentally determined in twelve organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) of **2-chloro-5-nitroaniline** in these solvents at temperatures ranging from 278.15 K to 318.15 K.^{[1][2]} The data indicates that solubility increases with a rise in temperature across all tested solvents.^{[1][2]}

At any given temperature, the mole fraction solubility of **2-chloro-5-nitroaniline** was found to be highest in N-methylpyrrolidone (NMP) and lowest in isopropanol.^[2] The general order of decreasing solubility at a constant temperature is: NMP > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > ethanol > n-propanol > methanol > 1-butanol > isopropanol.^{[1][2]}

Solvent	Temperature (K)	Mole Fraction Solubility (10 ² x)
Methanol	278.15	0.489
	283.15	0.583
	288.15	0.694
	293.15	0.826
	298.15	0.983
	303.15	1.171
	308.15	1.394
	313.15	1.658
	318.15	1.971
Ethanol	278.15	0.531
	283.15	0.625
	288.15	0.735
	293.15	0.865
	298.15	1.019
	303.15	1.199
	308.15	1.414
	313.15	1.666
	318.15	1.964
n-Propanol	278.15	0.389
	283.15	0.463
	288.15	0.551
	293.15	0.658
	298.15	0.785

303.15	0.938	
308.15	1.121	
313.15	1.339	
318.15	1.597	
Isopropanol	278.15	0.299
283.15	0.358	
288.15	0.428	
293.15	0.514	
298.15	0.617	
303.15	0.741	
308.15	0.890	
313.15	1.069	
318.15	1.282	
1-Butanol	278.15	0.342
283.15	0.406	
288.15	0.482	
293.15	0.574	
298.15	0.683	
303.15	0.814	
308.15	0.970	
313.15	1.156	
318.15	1.378	
Acetonitrile	278.15	1.056
283.15	1.229	

288.15	1.430	
293.15	1.664	
298.15	1.939	
303.15	2.261	
308.15	2.640	
313.15	3.086	
318.15	3.612	
Acetone	278.15	2.029
283.15	2.348	
288.15	2.716	
293.15	3.143	
298.15	3.639	
303.15	4.215	
308.15	4.886	
313.15	5.669	
318.15	6.582	
2-Butanone	278.15	1.802
283.15	2.091	
288.15	2.425	
293.15	2.812	
298.15	3.262	
303.15	3.785	
308.15	4.394	
313.15	5.103	

318.15	5.928	
Ethyl Acetate	278.15	1.218
283.15	1.411	
288.15	1.635	
293.15	1.895	
298.15	2.196	
303.15	2.546	
308.15	2.954	
313.15	3.428	
318.15	3.980	
1,4-Dioxane	278.15	1.583
283.15	1.821	
288.15	2.093	
293.15	2.404	
298.15	2.760	
303.15	3.168	
308.15	3.636	
313.15	4.173	
318.15	4.790	
Toluene	278.15	0.581
283.15	0.686	
288.15	0.811	
293.15	0.957	
298.15	1.129	

303.15	1.332	
308.15	1.571	
313.15	1.851	
318.15	2.181	
N-Methylpyrrolidone	278.15	2.261
283.15	2.718	
288.15	3.269	
293.15	3.931	
298.15	4.729	
303.15	5.690	
308.15	6.848	
313.15	8.241	
318.15	9.919	

Experimental Protocol for Solubility Determination

The following methodology outlines the isothermal saturation method used to obtain the quantitative solubility data presented above.

1. Materials:

- Solute: **2-Chloro-5-nitroaniline** (purity > 99.0%).
- Solvents: Methanol, ethanol, n-propanol, isopropanol, 1-butanol, acetonitrile, acetone, 2-butanone, ethyl acetate, 1,4-dioxane, toluene, and N-methylpyrrolidone (all of analytical grade).

2. Apparatus:

- Jacketed glass vessel (100 mL) equipped with a magnetic stirrer.

- Water bath with a temperature controller (accuracy of ± 0.05 K).
- High-Performance Liquid Chromatography (HPLC) system.
- Analytical balance (accuracy of ± 0.1 mg).

3. Procedure:

- An excess amount of **2-chloro-5-nitroaniline** is added to a known mass of the selected solvent in the jacketed glass vessel.
- The mixture is continuously stirred at a constant temperature, maintained by the water bath, for at least 24 hours to ensure that equilibrium is reached.
- After stirring, the solution is allowed to stand undisturbed for at least 8 hours to allow for the sedimentation of undissolved solid particles.
- A sample of the supernatant is carefully withdrawn using a preheated or precooled syringe to match the experimental temperature.
- The collected sample is immediately filtered through a $0.45\ \mu\text{m}$ syringe filter into a pre-weighed vial.
- The mass of the collected filtrate is determined using the analytical balance.
- The filtered sample is then diluted with the respective solvent for analysis.

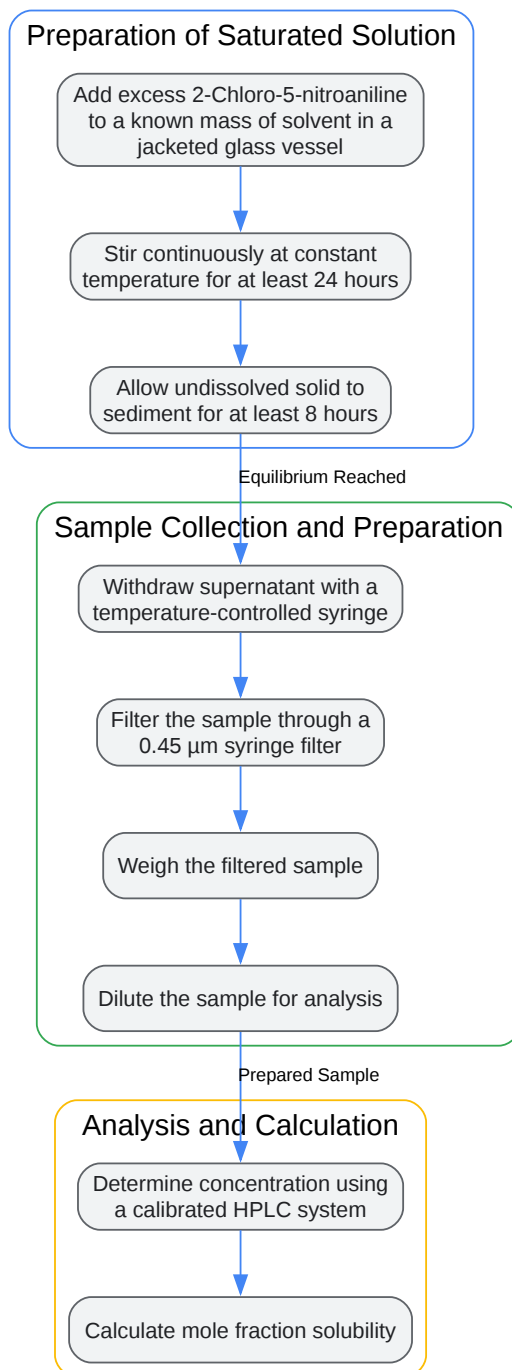
4. Analysis:

- The concentration of **2-chloro-5-nitroaniline** in the diluted sample is determined using a calibrated HPLC system.
- The mole fraction solubility is then calculated from the measured concentration and the masses of the solute and solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of **2-chloro-5-nitroaniline** using the isothermal saturation method.

Workflow for Isothermal Saturation Solubility Determination



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Caption: Workflow for Isothermal Saturation Solubility Determination.

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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
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